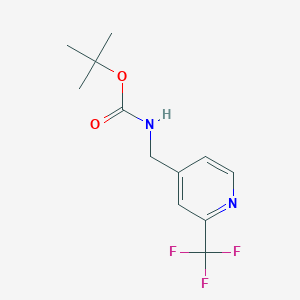

tert-Butyl ((2-(trifluoromethyl)pyridin-4-yl)methyl)carbamate

Description

Chemical Identity and Structural Classification

This compound represents a sophisticated molecular architecture that combines multiple functional groups within a single chemical entity. The compound is definitively identified by its Chemical Abstracts Service registry number 916210-33-8 and possesses the molecular formula C₁₂H₁₅F₃N₂O₂. The International Union of Pure and Applied Chemistry designation for this compound is tert-butyl N-[[2-(trifluoromethyl)pyridin-4-yl]methyl]carbamate, which precisely describes its structural composition and connectivity patterns.

The molecular weight of this compound is established at 276.25 grams per mole, reflecting its substantial molecular framework. The structural architecture incorporates several distinct chemical domains: a pyridine heterocyclic ring system serving as the central aromatic core, a trifluoromethyl substituent positioned at the 2-position of the pyridine ring, a methylene linker connecting to the carbamate functionality, and a tertiary butyl protecting group attached to the carbamate oxygen. This combination creates a molecule with unique electronic and steric properties.

The structural classification of this compound places it within the broader category of fluorinated heterocyclic carbamates. The pyridine ring system classifies it as a nitrogen-containing heterocycle, specifically within the azine family of compounds. The presence of the trifluoromethyl group categorizes it as an organofluorine compound, while the carbamate functionality defines it as a derivative of carbamic acid. This multi-faceted classification reflects the compound's complex chemical nature and suggests potential applications across multiple areas of chemical research.

The trifluoromethyl group attached to the pyridine ring represents a particularly significant structural feature. Research has demonstrated that trifluoromethyl substitution can dramatically alter the physical and chemical properties of heterocyclic compounds, including changes to molecular stability, conformational behavior, hydrogen bonding ability, and basicity. The specific positioning of this group at the 2-position of the pyridine ring creates unique electronic effects that influence the entire molecular system.

Historical Development and Context in Pyridine Chemistry

The development of this compound must be understood within the broader historical context of pyridine chemistry, which spans nearly two centuries of scientific investigation. The foundational discovery of pyridine itself dates to the mid-nineteenth century when Scottish scientist Thomas Anderson first isolated this fundamental heterocycle in 1849 from the products of high-temperature heating of animal bones. Anderson's nomenclature choice, derived from the Greek word "pyr" meaning fire, reflected both the method of discovery and the compound's notable flammability characteristics.

The structural elucidation of pyridine required several decades of additional research. The critical breakthrough came through the collaborative yet competitive work of Wilhelm Körner and James Dewar in the late 1860s and early 1870s. These researchers proposed that pyridine's structure derived from benzene through the substitution of one carbon-hydrogen unit with a nitrogen atom, a hypothesis that was subsequently confirmed through reduction experiments that converted pyridine to piperidine. This structural understanding laid the foundation for all subsequent pyridine chemistry developments.

The first major synthesis of pyridine derivatives was accomplished in 1881 by Arthur Rudolf Hantzsch at the University of Leipzig. The Hantzsch pyridine synthesis represented a significant methodological advancement, utilizing a specific stoichiometric mixture of β-keto acid, aldehyde, and ammonia or its salt as the nitrogen donor. This reaction typically employed a 2:1:1 ratio of reactants and proceeded through a double hydrogenated pyridine intermediate, which was subsequently oxidized to yield the corresponding pyridine derivative. The Hantzsch synthesis established important precedents for the systematic construction of substituted pyridine systems.

A revolutionary advancement in pyridine synthesis occurred in 1924 when Russian chemist Aleksei Chichibabin developed an improved synthetic approach based on inexpensive reagents. The Chichibabin pyridine synthesis fundamentally transformed industrial pyridine production and remains in use today. This method involves the condensation reaction of aldehydes, ketones, α,β-unsaturated carbonyl compounds, or combinations thereof, in the presence of ammonia or ammonia derivatives. For unsubstituted pyridine production specifically, the process utilizes formaldehyde and acetaldehyde as starting materials, proceeding through acrolein formation via Knoevenagel condensation, followed by further condensation with acetaldehyde and ammonia to generate dihydropyridine, which is subsequently oxidized to pyridine.

The contemporary understanding of pyridine chemistry has evolved to encompass sophisticated substitution patterns and functional group modifications. Modern synthetic approaches have enabled the preparation of highly substituted pyridine derivatives with precise regioselectivity and functional group tolerance. The development of trifluoromethylated pyridine systems represents a particularly important advancement in this field, as these compounds combine the established reactivity patterns of pyridine chemistry with the unique properties imparted by fluorine substitution.

| Historical Milestone | Year | Researcher | Contribution |

|---|---|---|---|

| Pyridine Discovery | 1849 | Thomas Anderson | First isolation from animal bone pyrolysis |

| Structural Elucidation | 1869-1871 | Wilhelm Körner, James Dewar | Proposed benzene-derived structure |

| Hantzsch Synthesis | 1881 | Arthur Rudolf Hantzsch | First systematic pyridine derivative synthesis |

| Chichibabin Synthesis | 1924 | Aleksei Chichibabin | Industrial-scale pyridine production method |

| Trifluoromethylation Methods | 2011 | Multiple Groups | Direct C-H trifluoromethylation protocols |

Significance in Fluorinated Heterocyclic Chemistry

The significance of this compound within the broader field of fluorinated heterocyclic chemistry extends far beyond its individual molecular properties. This compound exemplifies the strategic incorporation of fluorine atoms into nitrogen-containing heterocycles, a design approach that has become increasingly prevalent in modern medicinal chemistry and materials science applications. Research has consistently demonstrated that the stereoselective incorporation of fluorine atoms into nitrogen heterocycles can lead to dramatic changes in the molecules' physical and chemical properties, changes that can be rationally exploited for diverse scientific and technological benefits.

The trifluoromethyl group present in this compound represents one of the most important fluorinated functionalities in contemporary chemistry. This group imparts unique properties that significantly distinguish fluorinated compounds from their non-fluorinated counterparts. The high electronegativity of fluorine atoms combined with the strong carbon-fluorine bonds creates electronic effects that permeate throughout the entire molecular system. These effects manifest as enhanced lipophilicity, increased metabolic stability, and modified pharmacokinetic properties, characteristics that are particularly valuable in pharmaceutical applications.

Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds have been driven by the recognition of their exceptional utility across multiple fields. The construction of trifluoromethylated heterocycles through the annulation of trifluoromethyl building blocks with suitable synthetic partners has emerged as a particularly powerful strategy. This approach allows for the systematic incorporation of trifluoromethyl groups into diverse heterocyclic frameworks, enabling the preparation of compounds with tailored properties for specific applications.

Direct methods for the trifluoromethylation of heteroaromatic systems have become areas of intense research interest across nearly every sector of the chemical industry. The development of practical trifluoromethylation protocols has been particularly challenging due to the unique reactivity requirements of the trifluoromethyl radical and the need for methods that demonstrate broad functional group tolerance. Breakthrough research has identified benchtop stable trifluoromethyl radical sources that function effectively on both electron-deficient and electron-rich heteroaromatic systems.

The specific case of this compound demonstrates the successful integration of multiple advanced synthetic concepts. The compound incorporates the established pyridine heterocycle framework, which provides a stable aromatic platform with well-understood reactivity patterns. The strategic placement of the trifluoromethyl group at the 2-position of the pyridine ring creates specific electronic effects that influence both the pyridine nitrogen's basicity and the overall molecular reactivity profile.

The carbamate functionality within this compound serves multiple important roles. Carbamates are well-established as protecting groups in organic synthesis, particularly for amine functionalities, and the tertiary butyl carbamate specifically provides excellent stability under a wide range of reaction conditions while remaining removable under appropriate deprotection conditions. This dual functionality as both a structural component and a synthetic tool enhances the compound's utility in complex synthetic sequences.

| Fluorinated Feature | Impact on Properties | Synthetic Advantage |

|---|---|---|

| Trifluoromethyl Group | Enhanced lipophilicity and metabolic stability | Stable under diverse reaction conditions |

| Pyridine Ring System | Established reactivity patterns and coordination ability | Well-developed synthetic methodology |

| Carbamate Functionality | Protecting group capability and synthetic versatility | Selective deprotection under mild conditions |

| Combined Architecture | Unique electronic and steric properties | Access to diverse synthetic transformations |

The broader implications of this compound extend to its potential role as a synthetic intermediate in the preparation of more complex molecular architectures. The presence of multiple reactive sites within the molecule, including the pyridine nitrogen, the carbamate functionality, and the potential for further functionalization of the trifluoromethyl-substituted aromatic system, creates numerous opportunities for additional chemical transformations. These characteristics position the compound as a valuable building block for the construction of pharmaceutical agents, agrochemicals, and advanced materials with tailored properties.

Properties

IUPAC Name |

tert-butyl N-[[2-(trifluoromethyl)pyridin-4-yl]methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15F3N2O2/c1-11(2,3)19-10(18)17-7-8-4-5-16-9(6-8)12(13,14)15/h4-6H,7H2,1-3H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCSFOVMKSUOWGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC(=NC=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50732122 | |

| Record name | tert-Butyl {[2-(trifluoromethyl)pyridin-4-yl]methyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50732122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916210-33-8 | |

| Record name | 1,1-Dimethylethyl N-[[2-(trifluoromethyl)-4-pyridinyl]methyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=916210-33-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl {[2-(trifluoromethyl)pyridin-4-yl]methyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50732122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Mode of Action

Compounds with a trifluoromethyl group attached to a tertiary stereogenic center in a hetero aliphatic ring have been shown to exhibit improved drug potency toward enzyme inhibition by lowering the pka of the cyclic carbamate through a key hydrogen bonding interaction with the protein.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of tert-Butyl ((2-(trifluoromethyl)pyridin-4-yl)methyl)carbamate. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and efficacy. .

Biological Activity

Chemical Identification

- IUPAC Name : tert-butyl N-[(2-(trifluoromethyl)pyridin-4-yl)methyl]carbamate

- CAS Number : 916210-33-8

- Molecular Formula : C12H15F3N2O2

- Molecular Weight : 276.25 g/mol

tert-Butyl ((2-(trifluoromethyl)pyridin-4-yl)methyl)carbamate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology.

Research indicates that compounds containing pyridine and carbamate moieties can exhibit various biological activities, including antibacterial, antifungal, and antiviral properties. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and biological efficacy.

Pharmacological Studies

-

Antichlamydial Activity

A study highlighted the synthesis of pyridine derivatives that demonstrated selective activity against Chlamydia trachomatis. Compounds similar to this compound were shown to inhibit the growth of this pathogen without affecting host cell viability, suggesting a targeted therapeutic potential against chlamydial infections . -

Cytotoxicity Assessment

In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on various mammalian cell lines. Preliminary results indicate low toxicity levels, with IC50 values suggesting that while the compound is effective against certain pathogens, it remains safe for human cells . -

Selectivity and Spectrum of Activity

The selectivity profile of compounds based on this structure shows minimal cross-reactivity with non-target bacteria, indicating a favorable safety margin for therapeutic applications. Such selectivity is crucial for minimizing side effects in clinical settings .

Case Studies

A notable case study involved the evaluation of a structural analogue of this compound in treating bacterial infections. This study reported significant reductions in bacterial load in infected models, underscoring the compound's potential as a lead candidate for further development as an antimicrobial agent .

Table 1: Biological Activity Summary

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antichlamydial | Inhibition of Chlamydia trachomatis growth | |

| Cytotoxicity | Low toxicity in mammalian cell lines | |

| Selectivity | Minimal activity against non-target bacteria |

| Property | Value |

|---|---|

| Molecular Formula | C12H15F3N2O2 |

| Molecular Weight | 276.25 g/mol |

| CAS Number | 916210-33-8 |

Scientific Research Applications

Medicinal Chemistry

Pharmacological Applications

The trifluoromethyl group in the compound enhances metabolic stability and bioactivity, making it a valuable component in drug design. The following table summarizes some of the medicinal applications of similar compounds containing the trifluoromethyl group:

Mechanism of Action

The mechanism by which tert-butyl ((2-(trifluoromethyl)pyridin-4-yl)methyl)carbamate operates often involves modulation of specific biological pathways. For example, compounds with similar structures have been shown to interact with receptors or enzymes critical to disease processes.

Agrochemical Applications

Pesticide Development

The compound's structural features make it suitable for developing agrochemicals, particularly pesticides. The incorporation of trifluoromethyl groups can enhance the efficacy and selectivity of herbicides and insecticides. Research has indicated that such compounds exhibit improved biological activity against pests while minimizing environmental impact.

Case Study: Trifluoromethylated Pesticides

A study demonstrated that trifluoromethylated pyridine derivatives exhibited significant insecticidal activity against common agricultural pests. The results indicated a higher potency compared to non-fluorinated analogs, suggesting potential for use in formulating new pesticide products.

Material Science

Polymer Synthesis

This compound can be used as a monomer or additive in polymer chemistry. Its unique properties can enhance thermal stability and chemical resistance in polymers.

Table: Comparison of Polymer Properties

| Polymer Type | With Additive | Without Additive |

|---|---|---|

| Polycarbonate | Improved impact resistance | Standard impact resistance |

| Polyurethane | Enhanced thermal stability | Lower thermal stability |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Carbamates with Pyridine/Pyrimidine Cores

tert-Butyl (2-chloropyrimidin-4-yl)carbamate (CAS 849751-48-0)

- Molecular Formula : C₉H₁₂ClN₃O₂

- Molecular Weight : 229.66 g/mol

- Key Differences :

- Replaces the pyridine ring with a pyrimidine core.

- Substitutes the trifluoromethyl group with a chlorine atom.

- Implications :

tert-Butyl 4-methylpyridin-2-ylcarbamate (I)

- Structure : Pyridine ring with a methyl group (2-position) and tert-butyl carbamate (4-position).

- Key Differences :

- Implications :

Carbamates with Piperidine/Phenyl Substituents

tert-Butyl ((4-(4-(trifluoromethyl)phenyl)piperidin-4-yl)methyl)carbamate (CAS 634465-51-3)

- Similarity Score : 0.86

- Key Differences :

- Incorporates a piperidine ring fused to a 4-(trifluoromethyl)phenyl group.

- Bulkier structure may reduce solubility compared to the pyridine-based target compound .

tert-Butyl (1-(2-amino-1-(4-(trifluoromethyl)phenyl)ethyl)pyrrolidin-3-yl)carbamate (CAS 1713163-32-6)

Complex Thieno[2,3-b]pyridine Derivatives

Compound 9ac (KuSaSch073) and 9ad (KuSaSch074)

- Structures: Feature a thieno[2,3-b]pyridine core with chloro, carbamoyl, and aryl substituents .

- Key Differences :

- Larger molecular frameworks (e.g., C₂₈H₂₄ClFN₆O₃S for 9ac) compared to the target compound.

- Implications: Enhanced antiplasmodial activity due to the thienopyridine core and chloro substituents . Synthesis requires multi-step purification, making them less practical than the simpler target compound .

Comparative Analysis of Key Properties

Q & A

What are the established synthetic routes for tert-Butyl ((2-(trifluoromethyl)pyridin-4-yl)methyl)carbamate, and how do reaction conditions influence yield?

Level: Basic

Answer:

The compound is typically synthesized via carbamate protection of a pyridine-derived amine. A common route involves coupling tert-butyl carbamate with a substituted pyridinemethyl halide (e.g., bromide or chloride) under basic conditions (e.g., K₂CO₃ in DMF) . Key parameters include:

- Temperature: Reactions are often conducted at 50–80°C to balance reactivity and side-product formation.

- Solvent: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the amine.

- Catalyst: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) may improve efficiency in biphasic systems.

Evidence from a patent application (EP) demonstrates similar protocols for tert-butyl carbamate derivatives, where optimized conditions achieved ~75% yield .

How can researchers address discrepancies in NMR data during structural confirmation?

Level: Advanced

Answer:

Contradictions in NMR peaks (e.g., unexpected splitting or shifts) often arise from impurities, solvent effects, or dynamic processes. For example, in a related compound (tert-butyl ((1R,4R)-1-((2-chloro-5-iodopyrimidin-4-yl)amino)-4-methoxycyclohexyl)methyl)carbamate), δ 8.22 (s, 1H) corresponds to the pyrimidine proton, while δ 1.36 (s, 9H) confirms the tert-butyl group . To resolve ambiguities:

- Use deuterated solvents (e.g., CDCl₃) and ensure dryness to avoid splitting from water.

- Compare with computational predictions (DFT-based NMR simulations) to validate assignments.

- Employ 2D techniques (HSQC, HMBC) to resolve overlapping signals.

What purification strategies are optimal for isolating tert-butyl carbamate derivatives?

Level: Basic

Answer:

Common methods include:

- Column chromatography : Silica gel with gradients of ethyl acetate/hexane (10–50%) for moderate polarity.

- Recrystallization : Use solvents like dichloromethane/hexane for high-purity crystals.

- Acid-base extraction : For residual amines, wash with dilute HCl (1M) followed by NaHCO₃.

Storage at 2–8°C under inert atmosphere (N₂/Ar) prevents hydrolysis of the carbamate group .

How can reaction conditions be optimized to suppress trifluoromethyl group decomposition?

Level: Advanced

Answer:

The trifluoromethyl (CF₃) group is prone to hydrolysis under strongly acidic/basic conditions. Strategies include:

- pH control : Maintain neutral to slightly basic conditions (pH 7–9) during synthesis.

- Low-temperature reactions : Perform coupling steps at ≤50°C to minimize CF₃ bond cleavage.

- Protecting groups : Temporarily protect the pyridine nitrogen with Boc or Fmoc to reduce electron-withdrawing effects .

A patent example achieved stability by avoiding aqueous workup until the final step .

What analytical techniques are critical for characterizing this compound beyond NMR?

Level: Basic

Answer:

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C₁₂H₁₅F₃N₂O₂).

- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch of carbamate) and ~1250 cm⁻¹ (C-F stretch).

- HPLC-PDA : Purity assessment using C18 columns (acetonitrile/water mobile phase) .

How do steric effects influence regioselectivity in substitution reactions of the pyridine ring?

Level: Advanced

Answer:

The 2-(trifluoromethyl) group creates steric hindrance, directing electrophilic substitutions to the 4-position of the pyridine ring. For example, in Suzuki-Miyaura couplings, bulky palladium catalysts (e.g., XPhos Pd G3) favor coupling at the less hindered position. Computational modeling (e.g., DFT) can predict regioselectivity by analyzing frontier molecular orbitals .

What are the stability challenges under catalytic hydrogenation conditions?

Level: Advanced

Answer:

The carbamate group is susceptible to hydrogenolysis. To preserve integrity:

- Catalyst choice : Use Pearlman’s catalyst (Pd(OH)₂/C) instead of Pd/C for milder conditions.

- Pressure : Limit H₂ pressure to ≤3 atm.

- Temperature : Keep ≤40°C to avoid cleavage .

How can researchers mitigate conflicting data in solubility studies?

Level: Advanced

Answer:

Discrepancies arise from solvent polarity and crystallinity. For example:

| Solvent | Solubility (mg/mL) | Notes |

|---|---|---|

| DMSO | >50 | Ideal for assays |

| Water | <0.1 | Requires surfactants |

| Ethanol | ~10 | Temperature-dependent |

| Use dynamic light scattering (DLS) to detect aggregates in aqueous solutions . |

What safety precautions are essential during handling?

Level: Basic

Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation (TLV: 0.1 mg/m³) .

- Spill management : Absorb with vermiculite and dispose as hazardous waste .

How to design degradation studies to identify hydrolytic byproducts?

Level: Advanced

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.